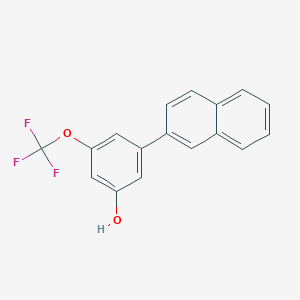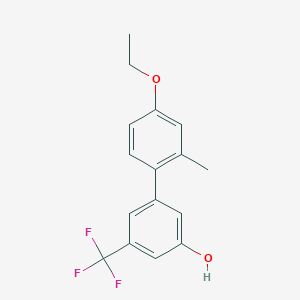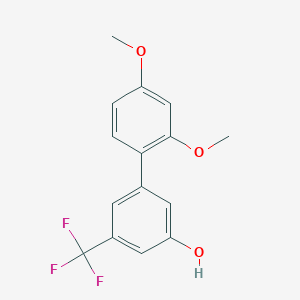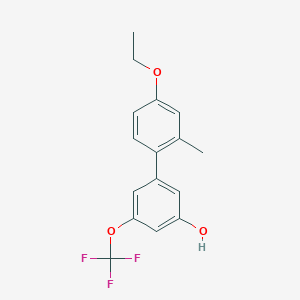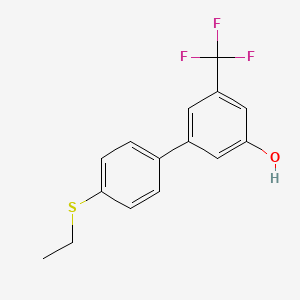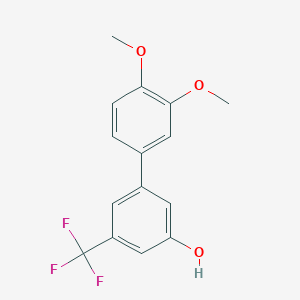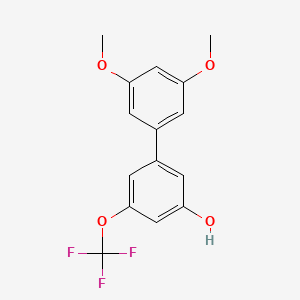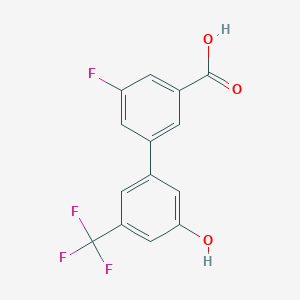
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is an important chemical compound in the field of organic synthesis and research. It is a colorless to pale yellow crystalline solid with a melting point of 136-138°C and a boiling point of 264-266°C. It is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. In
Aplicaciones Científicas De Investigación
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is used in a variety of scientific research applications. It is used as a catalyst in polymerization reactions, and as an inhibitor in biochemical and physiological studies. It has also been used as a reagent in organic synthesis, as a photoinitiator in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) is not fully understood. It is believed to act as an inhibitor of certain enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. This inhibition of enzymes is thought to reduce inflammation and pain, and to have other beneficial effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) are not fully understood. However, it is believed to have anti-inflammatory, analgesic, and antinociceptive effects. It has also been shown to have antioxidant and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) in lab experiments include its high purity, low toxicity, and ease of synthesis. However, it has some limitations, such as its relatively low solubility in water and its tendency to form complexes with other compounds.
Direcciones Futuras
Potential future directions for research involving 5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) include further investigation into its mechanism of action, its effects on other biochemical and physiological processes, and its potential use in the development of new drugs and therapies. Additionally, further research into its synthesis and potential applications in polymerization reactions and pharmaceutical synthesis is needed. Finally, further investigation into its safety and toxicity is warranted.
Métodos De Síntesis
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol (95%) can be synthesized from the reaction of 4-fluoro-3-trifluoromethylphenol and 5-chloro-3-carboxy-2-methylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 100-110°C for a period of 2-4 hours. The yield of the product is typically greater than 95%.
Propiedades
IUPAC Name |
3-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-3-7(1-9(4-11)13(20)21)8-2-10(14(16,17)18)6-12(19)5-8/h1-6,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPORDOZIMSYSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686672 |
Source


|
| Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-5-fluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261979-18-3 |
Source


|
| Record name | 5-Fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

